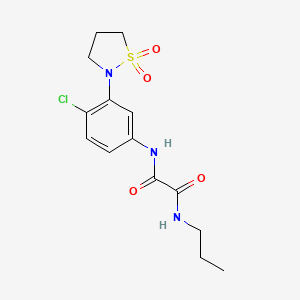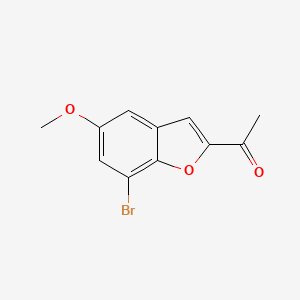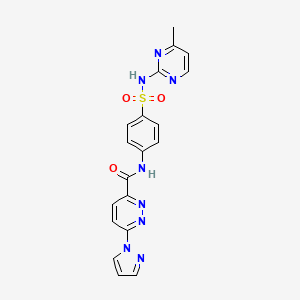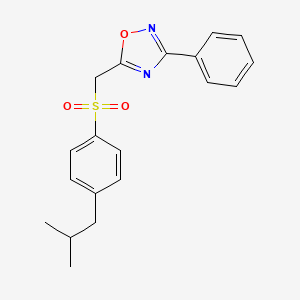![molecular formula C16H18N2O6S2 B2585037 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795482-01-7](/img/structure/B2585037.png)
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a piperidin-4-yl group, and a thiazolidine-2,4-dione group . These groups are common in various organic compounds and can contribute to the overall properties of the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions . For instance, the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group can be synthesized from 2,3-dihydroxybenzoic acid .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the thiazolidine-2,4-dione group might undergo reactions typical of thiazolidinediones .科学的研究の応用
Crystallography and Structural Analysis
This compound’s structure has been elucidated using techniques like single crystal X-ray crystallography . Such detailed structural analysis is crucial for understanding the molecular geometry, bond lengths, and angles, which are fundamental for predicting the reactivity and interaction with other molecules. This application is essential in the field of material science and chemistry for designing new materials and compounds with desired properties.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to study intermolecular interactions within a crystal structure . This compound’s crystal structure provides valuable data for such analysis, helping researchers understand the forces that stabilize the crystal lattice. This information is particularly useful in pharmaceuticals for designing drugs with better efficacy and stability.
Docking Studies and Inhibition Analysis
The compound has been used in docking studies to understand its interaction with proteins like IKKβ . Such studies are vital for drug discovery and development, as they can predict how a molecule will bind to a target protein and its potential as an inhibitor, which is particularly relevant in the development of anti-inflammatory drugs.
Density Functional Theory (DFT) Computations
DFT computations are a quantum mechanical modeling method used to investigate the electronic structure of molecules . For this compound, DFT computations help in understanding its electronic properties, such as the energy of the highest occupied and lowest unoccupied molecular orbitals. This application is significant in the field of computational chemistry, aiding in the prediction of chemical reactions and properties.
Anticancer Property Evaluation
The compound has shown potential as an anticancer agent. It has been tested against human colon cancer cells, showing an ability to inhibit cell growth . This application is crucial in medicinal chemistry and pharmacology, where the compound’s efficacy and potency as an anticancer drug are evaluated.
Aurora Kinase Inhibitor Development
Finally, the compound has been synthesized to explore its potential as an Aurora kinase inhibitor, which is a promising target in cancer therapy . The inhibition of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer drug.
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWQUSWBWODHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)

![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2584963.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2584967.png)


![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)
![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)
![N-[(3-aminophenyl)methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B2584976.png)
